molecular formula C14H9ClN4O B13105277 3-Chloro-4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)amino)benzonitrile

3-Chloro-4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)amino)benzonitrile

Cat. No.: B13105277
M. Wt: 284.70 g/mol
InChI Key: BZXKWTWZOMZUEU-UHFFFAOYSA-N
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Description

3-Chloro-4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)amino)benzonitrile is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their broad range of biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes include the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)amino)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents to the benzimidazole core .

Scientific Research Applications

3-Chloro-4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)amino)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Chloro-4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)amino)benzonitrile involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Properties

Molecular Formula

C14H9ClN4O

Molecular Weight

284.70 g/mol

IUPAC Name

3-chloro-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]benzonitrile

InChI

InChI=1S/C14H9ClN4O/c15-10-5-8(7-16)1-3-11(10)17-9-2-4-12-13(6-9)19-14(20)18-12/h1-6,17H,(H2,18,19,20)

InChI Key

BZXKWTWZOMZUEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)NC2=CC3=C(C=C2)NC(=O)N3

Origin of Product

United States

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